L-Homoserine lactone hydrochloride

Overview

Description

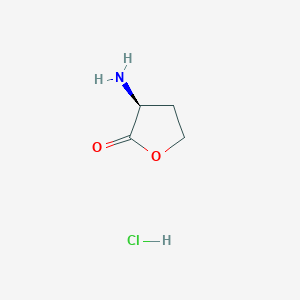

L-Homoserine lactone hydrochloride (CAS 2185-03-7) is a cyclic amino acid derivative with the molecular formula C₄H₇NO₂·HCl and a molecular weight of 137.56 g/mol. It is a white to off-white powder, soluble in water and dimethyl sulfoxide (DMSO), and exhibits an optical activity of [α]²⁰/D -27.8° (c = 1 in H₂O) . This compound is a key precursor in synthesizing acyl homoserine lactones (AHLs), which are bacterial quorum-sensing (QS) signaling molecules. Industrially, it is synthesized from L-methionine via optimized one-pot or two-step methods, achieving yields up to 73.4% while reducing reaction time and purification complexity compared to traditional approaches . Its primary applications include studying bacterial communication, enzyme substrate specificity, and synthetic biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homoserine lactone (hydrochloride) can be synthesized through several methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .

Industrial Production Methods: Industrial production methods for L-Homoserine lactone (hydrochloride) typically involve the use of robust synthetic routes that ensure high yields and purity. These methods often employ nucleophilic substitution reactions and other well-established organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: L-Homoserine lactone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Quorum Sensing Modulation

Overview : L-Homoserine lactone hydrochloride is primarily known for its role as a signaling molecule in bacterial quorum sensing. This process allows bacteria to communicate and coordinate their behavior based on population density.

- Mechanism : HSLs, including L-homoserine lactone, act as autoinducers that trigger gene expression related to virulence, biofilm formation, and bioluminescence in various bacteria, particularly Gram-negative species like Pseudomonas aeruginosa and Vibrio fischeri .

- Case Study : Research has shown that manipulating HSL levels can inhibit the pathogenicity of Pseudomonas aeruginosa, making it a target for anti-infection strategies. For instance, the inhibition of HSL synthesis can reduce virulence factors in this bacterium .

Agricultural Applications

Overview : In agriculture, this compound has been studied for its potential to enhance plant growth and resistance to pathogens.

- Plant Growth Promotion : Studies indicate that low concentrations of HSL can stimulate plant growth by enhancing transpiration rates and promoting the production of phytohormones such as auxins and ethylene .

- Resistance Induction : It has been observed that HSL can act as an elicitor, priming plants against biotic and abiotic stresses. For example, when applied to cereal crops, it has shown promise in enhancing resistance to pathogens .

- Data Table : Effects of L-Homoserine Lactone on Plant Growth

| Concentration (μM) | Effect on Root Length (cm) | Observed Phenotype |

|---|---|---|

| 10 | 5.2 | Increased growth |

| 50 | 3.0 | Inhibition observed |

| 100 | 1.5 | Severe growth inhibition |

Biochemical Research

Overview : this compound serves as a biochemical reagent in various research applications.

- Cell Signaling Studies : It is utilized to study the mechanisms of cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and MAPK/ERK pathways .

- Neuronal Signaling Research : The compound has been implicated in studies related to neuronal signaling, where it may influence neurotransmitter release and neuronal plasticity .

Pharmaceutical Development

Overview : The unique properties of this compound make it a candidate for drug development.

- Anti-Infective Agents : Given its role in quorum sensing, researchers are exploring its potential as an anti-infective agent by disrupting bacterial communication pathways .

- Case Study : A study demonstrated that derivatives of HSL could be used to create novel antibiotics targeting quorum sensing systems in pathogenic bacteria .

Mechanism of Action

L-Homoserine lactone (hydrochloride) exerts its effects through the quorum sensing mechanism. It binds to specific transcriptional regulatory proteins, such as LasR in Pseudomonas aeruginosa, once it reaches a critical threshold concentration. This binding activates the transcription of genes involved in virulence factor production and biofilm formation. The molecular targets and pathways involved include the Las, Rhl, and Pseudomonas Quinolone Signal (PQS) systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Homoserine lactone hydrochloride belongs to a family of homoserine lactones (HSLs) and AHLs. Below is a detailed comparison with its analogs, focusing on structural features, biological roles, and physicochemical properties.

Structural Variations

| Compound Name | Acyl Chain Length | Substituent | Stereochemistry | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | None (free lactone) | -NH₃⁺ (protonated) | L-form | 2185-03-7 | 137.56 |

| D-Homoserine lactone hydrochloride | None | -NH₃⁺ (protonated) | D-form | 104347-13-9 | 137.56 |

| N-Hexanoyl-L-HSL (C6-HSL) | C6 | -CO-(CH₂)₄-CH₃ | L-form | 147852-84-4 | 243.32 |

| N-(3-Oxododecanoyl)-L-HSL (3OC12-HSL) | C12 | -CO-(CH₂)₈-CH₂-C(=O)- | L-form | 121176-63-0 | 311.43 |

| O-Acetyl-L-homoserine hydrochloride | None | -OAc (acetylated) | L-form | 250736-84-6 | 197.62 |

Key Structural Differences :

- Acyl Chain Length : AHLs vary from C4 to C14 chains, influencing hydrophobicity and receptor binding .

- Substituents : Oxo (3-oxo) or hydroxyl (3-hydroxy) groups at the β-position modulate QS activity .

- Stereochemistry : The L-form is biologically active in QS, while the D-form (e.g., D-HSL) inhibits enzymes like serine hydroxymethyltransferase (SHMT) .

Mechanistic Insights :

- Longer acyl chains (e.g., 3OC12-HSL) enhance membrane permeability and virulence in P. aeruginosa .

- Oxidoreductases in Rhodococcus erythropolis W2 preferentially modify 3-oxo-AHLs to 3-hydroxy derivatives, reducing their QS activity .

Physicochemical Properties

Quorum Sensing Studies

This compound is essential for synthesizing AHLs like 3OC12-HSL, which regulate biofilm formation in P. aeruginosa. In mast cells, 3OC12-HSL (100 μM) induces apoptosis and IL-6 release, demonstrating its role in host-pathogen interactions .

Enzyme Substrate Specificity

AHL acylases (e.g., AuAAC and SlPA) exhibit chain-length specificity:

- AuAAC hydrolyzes C8–C14 AHLs efficiently (Kₘ = 0.5–1.2 mM).

- SlPA prefers shorter chains (C4–C8; Kₘ = 1.8–3.4 mM) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-Homoserine lactone hydrochloride, and how do one-pot versus multi-step methods compare in yield and purity?

- Methodological Answer : The two-step synthesis method from L-methionine is preferred for higher yield (73.4%) and reduced inorganic salt contamination. By introducing an intermediate separation step (e.g., ion-exchange chromatography), purification is simplified compared to the one-pot method. The two-step approach also reduces CHI usage and reaction time while improving scalability .

Q. How can researchers mitigate inorganic salt contamination during the synthesis of this compound?

- Methodological Answer : Employing a two-step synthesis with intermediate purification (e.g., solvent extraction or column chromatography) effectively minimizes salt contamination. Evidence shows that avoiding direct halogenation in aqueous media reduces byproduct formation, ensuring higher product purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use closed-system engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for powder handling. Emergency measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How do structural modifications of this compound influence its activity as a quorum-sensing modulator in bacterial systems?

- Methodological Answer : Modifying the acyl side chain (e.g., introducing oxo or alkyl groups) alters binding affinity to bacterial receptors like LuxR. For example, N-(3-oxododecanoyl)-L-homoserine lactone derivatives show enhanced quorum-sensing inhibition in Pseudomonas aeruginosa. Activity is assessed via bioassays (e.g., luminescence assays) and comparative IC values .

Q. What analytical techniques are recommended for resolving discrepancies in NMR data of this compound derivatives?

- Methodological Answer : Use high-resolution H-NMR (400–600 MHz) with deuterated DMSO or DO to resolve overlapping signals. Cross-validate with mass spectrometry (ESI-MS) and compare against reference data (e.g., δ 4.45 ppm for -O-CH groups in DMSO-d). Contradictions may arise from solvent effects or impurities, necessitating repeated recrystallization .

Q. How can researchers address stability issues of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store the compound at 2–8°C in airtight, desiccated containers. Buffered solutions (pH 4–6) minimize lactone ring hydrolysis. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (>150°C) .

Q. What strategies are effective in distinguishing enantiomeric forms of homoserine lactone derivatives in metabolic studies?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or enzymatic assays using L-specific hydrolases. For example, D-homoserine lactone (Ki = 11 mM for serine hydroxymethyltransferase) shows distinct inhibition kinetics compared to the L-form, validated via circular dichroism (CD) .

Q. How should researchers design controlled experiments to assess the environmental impact of this compound in aquatic systems?

- Methodological Answer : Perform ecotoxicity assays using Daphnia magna or algal models (OECD Test 201/202) at varying concentrations (0.1–100 mg/L). Monitor biodegradation via COD/BOD ratios and HPLC-MS to identify persistent metabolites. Include negative controls (e.g., sterile water) and reference toxicants (e.g., sodium dodecyl sulfate) .

Properties

CAS No. |

2185-03-7 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

(3S)-3-amino-3H-furan-2-one;hydrochloride |

InChI |

InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1 |

InChI Key |

SXCADCWKHNVANX-DFWYDOINSA-N |

SMILES |

C1COC(=O)C1N.Cl |

Isomeric SMILES |

C1=COC(=O)[C@H]1N.Cl |

Canonical SMILES |

C1=COC(=O)C1N.Cl |

Pictograms |

Irritant |

Synonyms |

(3S)-3-Aminodihydro-2(3H)-furanone Hydrochloride; (S)-Homoserine Lactone Hydrochloride; L-Homoserine Lactone Hydrochloride; _x000B_ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.